2,2-diethyl-1-phenylbutan-1-one
Description
2,2-Diethyl-1-phenylbutan-1-one (CAS: EN300-7437297) is a branched aromatic ketone with the molecular formula C₁₄H₂₀O and a molecular weight of 285.34 g/mol . Its structure features a phenyl group at the 1-position of the butanone backbone and two ethyl substituents at the 2-position (Figure 1). This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
2,2-diethyl-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQYOXVMDXLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50390-35-7 | |
| Record name | 2,2-diethyl-1-phenylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethyl-1-phenylbutan-1-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of benzene with 2,2-diethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-diethyl-1-phenylbutan-1-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2,2-diethyl-1-phenylbutanoic acid.
Reduction: Formation of 2,2-diethyl-1-phenylbutanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2,2-diethyl-1-phenylbutan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential lead compound for the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethyl-1-phenylbutan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-Phenyl-2-butanone (CAS: 2550-26-7)
- Structure : A linear isomer with the ketone group at position 2 and a phenyl group at position 4 (C₁₀H₁₂O).
- Properties : Lower molecular weight (148.20 g/mol) compared to 2,2-diethyl-1-phenylbutan-1-one. The absence of branching reduces steric hindrance, enhancing reactivity in nucleophilic additions. It is used as a laboratory chemical and intermediate in fragrance synthesis .
- Key Difference: The positional isomerism significantly impacts solubility and boiling points. For instance, 4-phenyl-2-butanone has a lower boiling point (235–237°C) due to reduced molecular weight and linearity .
2-Phenyl-1-(thiophen-3-yl)butan-1-one
- Structure : Incorporates a thiophene ring instead of a phenyl group at the 1-position (C₁₄H₁₂OS).
- Properties : The thiophene moiety introduces π-conjugation and sulfur-based reactivity, making it valuable in synthesizing heterocyclic pharmaceuticals (e.g., kinase inhibitors). Its distinct electronic profile enhances electrophilic substitution reactions compared to purely aromatic ketones .
Amino-Substituted Derivatives (e.g., 2-(Dibenzylamino)-1-phenylbutan-1-one)
- Structure: Features a dibenzylamino group at position 2 (C₂₄H₂₅NO).
- Properties: The amino group increases polarity and enables participation in Schiff base formation or coordination chemistry. These derivatives are typically liquids or low-melting solids (e.g., 10b in has a retention factor $ R_f = 0.30 $) and exhibit distinct $ ^1H $ NMR shifts (e.g., aromatic protons at δ 7.30–7.50 ppm) .
Physicochemical Properties
Biological Activity
2,2-Diethyl-1-phenylbutan-1-one is a ketone compound that has garnered attention for its potential biological activities. This compound can be synthesized through various chemical reactions, including oxidation of its corresponding alcohol form, 2,2-diethyl-1-phenylbutan-1-ol. Understanding its biological activity is crucial for its applications in medicinal chemistry and industrial processes.
Chemical Structure and Composition:
- IUPAC Name: this compound
- Molecular Formula: C14H22O
- Molecular Weight: 206.32 g/mol
- CAS Number: 5336-68-5
Properties Table:
| Property | Value |
|---|---|
| Molecular Formula | C14H22O |
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | BUDJRBBDZIRDJC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological molecules. The ketone functional group can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.
Interaction with Biological Molecules
Research indicates that compounds similar to this compound can modify the activity of enzymes and receptors. This modification can lead to alterations in metabolic pathways and cellular responses.
Antioxidant Activity
Studies have shown that the compound exhibits significant antioxidant properties. The ability to scavenge free radicals makes it a candidate for further investigation in the context of oxidative stress-related diseases.
Antioxidant Assay Results:
A study evaluating the DPPH radical scavenging activity of similar compounds reported that at a concentration of 100 µg/mL, the antioxidant activity was approximately 24.20%, with higher activities observed upon complexation with metal ions like Cu(II) .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. For instance, metal complexes derived from phenylbutanones have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria through agar well diffusion methods .
Antimicrobial Activity Results:
The following table summarizes the antibacterial efficacy against various bacterial strains:
| Compound | Gram (+) Activity | Gram (-) Activity |
|---|---|---|
| Metal Complex A | Moderate | High |
| Metal Complex B | High | Moderate |
| This compound | Pending Further Study | Pending Further Study |
Case Study 1: Synthesis and Characterization
A recent study synthesized metal(II) complexes from derivatives of phenylbutanones, including this compound. The synthesized complexes were characterized using FTIR and UV-visible spectroscopy, revealing their potential as effective antibacterial agents .
Case Study 2: Pharmacological Applications
Investigations into the pharmacological applications of similar ketones have highlighted their role as precursors in drug synthesis. The modification of their structure can lead to enhanced therapeutic profiles in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
